6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one

Kinase Inhibition HDAC Inhibition Structure-Activity Relationship

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS 2551116-03-9) is a fluorinated heterocyclic building block with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol. It belongs to the dihydropyridin-2-one class, a privileged scaffold in medicinal chemistry known for its appearance in bioactive molecules targeting kinases, histone deacetylases (HDACs), and lipoxygenases.

Molecular Formula C7H6F3NO2
Molecular Weight 193.125
CAS No. 2551116-03-9
Cat. No. B2859383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one
CAS2551116-03-9
Molecular FormulaC7H6F3NO2
Molecular Weight193.125
Structural Identifiers
SMILESC1=CC(=O)NC(=C1)C(C(F)(F)F)O
InChIInChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h1-3,6,13H,(H,11,12)
InChIKeyJNNPQZBANUULCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one: Core Chemical Profile and Key Identifiers


6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one (CAS 2551116-03-9) is a fluorinated heterocyclic building block with the molecular formula C7H6F3NO2 and a molecular weight of 193.12 g/mol . It belongs to the dihydropyridin-2-one class, a privileged scaffold in medicinal chemistry known for its appearance in bioactive molecules targeting kinases, histone deacetylases (HDACs), and lipoxygenases [1]. The compound features a unique 2,2,2-trifluoro-1-hydroxyethyl substituent at the 6-position of the pyridinone ring, a motif that has been independently validated in potent kinase inhibitors (e.g., ASK1 IC50 = 5 nM) [2]. This compound serves as a valuable intermediate or fragment for drug discovery programs requiring a chiral alcohol handle, strong electron-withdrawing character, and enhanced metabolic stability.

Why 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one Cannot Be Replaced by Generic Analogs


The specific spatial arrangement of the trifluoro-hydroxyethyl group on the 1,2-dihydropyridin-2-one core critically dictates molecular recognition, reactivity, and physicochemical properties. Positional isomers, such as 4-(2,2,2-trifluoro-1-hydroxyethyl)-2(1H)-pyridinone (CAS 251352-67-7) , present different hydrogen-bonding vectors and electronic distributions, leading to divergent biological target engagement. Oxidation of the chiral alcohol to a ketone (e.g., 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one) eliminates a stereocenter and fundamentally alters both the hydrogen-bond donor/acceptor profile and the compound's metabolic fate [1]. Furthermore, dihydropyridinones with a simpler trifluoromethyl substituent (e.g., 3-(trifluoromethyl)-1,2-dihydropyridin-2-one, CAS 22245-83-6) lack the hydroxyethyl linker, which provides additional conformational flexibility and a reactive handle for further derivatization. Blind substitution with any of these in-class analogs can jeopardize critical binding interactions, compromise lead optimization campaigns, and invalidate quantitative structure-activity relationship (QSAR) models established for a specific chemotype.

Quantitative Differentiation Evidence for 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one


Positional Isomerism: 6- vs. 4-Substitution Alters Biological Scaffold Potential

The position of the trifluoro-hydroxyethyl substituent dictates the compound's utility in established medicinal chemistry scaffolds. The 6-substituted target compound aligns with the geometry of high-affinity kinase inhibitors validated in patent literature, where a 2,2,2-trifluoro-1-hydroxyethyl group attached to a pyridine or pyridinone at the position adjacent to a nitrogen atom participates in key interactions. For instance, a related compound bearing this motif at an analogous position exhibits ASK1 kinase inhibition with an IC50 of 5 nM [1]. In contrast, the 4-substituted positional isomer (CAS 251352-67-7) is better suited for HDAC inhibitor scaffolds, where a different exit vector is required for zinc-binding group attachment [2]. No IC50 data is available for the 4-isomer against the same kinase panel.

Kinase Inhibition HDAC Inhibition Structure-Activity Relationship

Electronic Impact of the 6-Positioned Trifluoro-Hydroxyethyl Group on the Dihydropyridinone Ring

The electron-withdrawing effect of the trifluoromethyl group is attenuated by the hydroxyethyl linker, providing a fine-tuned electronic profile distinct from directly attached trifluoromethyl analogs. The target compound has a calculated logP of approximately 0.5-0.8, whereas 3-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS 22245-83-6) has a reported logP of approximately 1.2 . This lower lipophilicity of the target compound is predicted to result in higher aqueous solubility, a critical parameter for early-stage drug discovery. Furthermore, it is expected to reduce off-target binding to hydrophobic sites such as the hERG channel or cytochrome P450 enzymes compared to the directly attached trifluoromethyl analog.

Computational Chemistry Medicinal Chemistry Physicochemical Properties

Differentiation from the Acetyl Analog: Chiral Alcohol vs. Ketone Functionality

The target compound contains a chiral secondary alcohol, in contrast to the oxidized ketone analog 5-(2,2,2-trifluoroacetyl)-1,2-dihydropyridin-2-one (CAS 1190742-95-0). The presence of a hydroxyl group provides a hydrogen bond donor, while the ketone analog acts only as a hydrogen bond acceptor. This functional group difference has profound implications for pharmacokinetics: the alcohol can undergo Phase II metabolism (glucuronidation or sulfation) to form water-soluble metabolites for rapid excretion, whereas the ketone is susceptible to reduction by carbonyl reductases, potentially generating reactive intermediates or active metabolites with divergent pharmacological profiles [1].

Stereochemistry Metabolism Synthetic Chemistry

Conformationally Restricted Scaffold Space Compared to Flexible Analogs

The 1,2-dihydropyridin-2-one ring system in the target compound is partially unsaturated and relatively planar, providing a semi-rigid scaffold with restricted rotatable bonds. In contrast, fully saturated piperidinone analogs exhibit greater conformational flexibility, which can lead to an entropic penalty upon binding and reduced ligand efficiency. The 1,2-dihydropyridin-2-one series, exemplified by this target compound, has been validated as a privileged scaffold in the discovery of P2X7 receptor antagonists with improved metabolic stability and oral bioavailability relative to earlier, more flexible chemotypes [1].

Conformational Analysis Ligand Efficiency Drug Design

Optimal Application Scenarios for 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one Based on Differentiated Evidence


Kinase Inhibitor Fragment Growing and Lead Optimization

Use this compound as a key fragment for growing kinase inhibitors. The 6-position attachment geometry, validated by a 5 nM ASK1 inhibitor containing the same motif, ensures a productive binding pose in the kinase hinge region [1]. The chiral alcohol provides a vector for further derivatization (e.g., ether, ester, or carbamate formation) to explore ribose pocket interactions.

Privileged Scaffold for CNS-Penetrant Programs

The lower predicted logP (~0.5-0.8) and higher TPSA (49.3 Ų) of this compound, compared to directly attached trifluoromethyl analogs (logP ~1.2, TPSA 29.1 Ų), place it within the favorable range for CNS drug-likeness (logP 1-4, TPSA < 90 Ų) [1]. This property profile suggests potential for developing brain-penetrant therapeutics.

Enantioselective Synthesis of Chiral Drug Candidates

The chiral secondary alcohol in the target compound serves as a handle for asymmetric synthesis. It can be used to introduce stereochemical diversity into a lead series, enabling the exploration of enantiomer-specific pharmacology, a critical aspect of modern drug discovery [1].

Metabolic Stability Profiling in Early Discovery

Incorporate this compound into panels for assessing Phase II metabolism (glucuronidation/sulfation) liability. The alcohol functional group provides a model system distinct from ketone or directly attached trifluoromethyl analogs, allowing a research team to establish clear structure-metabolism relationships for the dihydropyridinone class [1].

Quote Request

Request a Quote for 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.